

A Technical Guide to 4-Nitrostyrene: Commercial Availability, Purity, and Analysis

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Compound of Interest

Compound Name: 4-Nitrostyrene

Cat. No.: B089597

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **4-Nitrostyrene** (CAS No. 100-13-0), a key chemical intermediate. This document details its commercial availability, typical purity grades, and the analytical methodologies crucial for its quality assessment in a research and development setting.

Commercial Suppliers and Purity Grades

4-Nitrostyrene is available from a range of chemical suppliers, catering to various research and manufacturing scales. The purity of commercially available **4-Nitrostyrene** is a critical parameter for its application in sensitive syntheses, particularly in pharmaceutical and materials science research. Purity is most commonly determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The compound is often supplied with an inhibitor, such as tert-butylcatechol (TBC), to prevent polymerization.

Below is a summary of prominent commercial suppliers and their offered purity grades for **4-Nitrostyrene**.

Supplier	Stated Purity Grade(s)	Analysis Method	Notes
Sigma-Aldrich	98%	Not specified	Stabilized with TBC
TCI America	>98.0%	GC	Stabilized with TBC
ChemScene	98.56%	HPLC	Certificate of Analysis available
CP Lab Safety	>98.0%	GC	Stabilized with TBC[1]
CymitQuimica	>98.0%, 97%	GC	Stabilized with TBC[2]
Speranza Chemical Co., Ltd	Industrial Grade	Not specified	-

Quantitative Data from Certificate of Analysis

A Certificate of Analysis (CoA) provides lot-specific data on the purity and identity of a chemical. The following table summarizes representative data from a commercially available batch of **4-Nitrostyrene**.

Parameter	Specification	Result	Method
Appearance	Colorless to light yellow solid/liquid	Conforms	Visual
Identity	Consistent with structure	Conforms	¹ H NMR
Purity	≥98.0%	98.56%	HPLC

Experimental Protocols

Purification of 4-Nitrostyrene by Recrystallization

Impurities in commercially available or synthetically prepared **4-Nitrostyrene** can be removed through recrystallization.

Methodology:

- Dissolve the crude **4-Nitrostyrene** in a minimal amount of a suitable hot solvent, such as ethanol or a chloroform/hexane mixture.[3]
- If insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the purified crystals under vacuum. For highly sensitive applications, crystallization from methanol at -40°C can be performed to precipitate any polymeric impurities.[3]

Quality Control and Analytical Characterization

To ensure the quality of **4-Nitrostyrene** for research and development, a series of analytical tests should be performed.

This method provides a quantitative assessment of the purity of **4-Nitrostyrene**.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase column, such as a C18 column, is suitable for the separation of nitrostyrene isomers and related impurities. For chiral separations, a Chiralpak AS-H column can be utilized.[4]
- Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used. For example, a mobile phase of acetonitrile and water with a small amount of phosphoric or formic acid can be effective.
- Flow Rate: A typical flow rate is 1.0 mL/min.[4]
- Detection: UV detection at a wavelength where **4-Nitrostyrene** has significant absorbance, for instance, 254 nm or 310 nm.

- **Sample Preparation:** Prepare a dilute solution of **4-Nitrostyrene** in the mobile phase or a compatible solvent like acetonitrile.
- **Analysis:** Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

- **Instrumentation:** A GC system coupled to a mass spectrometer.
- **Column:** A capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5ms or HP-5MS, is generally suitable.
- **Carrier Gas:** Helium at a constant flow rate.
- **Injection:** A split or splitless injection can be used depending on the expected concentration of impurities.
- **Oven Temperature Program:** A programmed temperature ramp is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 50-70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-300°C).
- **Mass Spectrometry:** Electron ionization (EI) is commonly used. The mass spectrometer scans a mass range (e.g., m/z 40-400) to detect the parent ions and fragmentation patterns of the eluting compounds.
- **Data Analysis:** Impurities are identified by comparing their mass spectra with a library of known compounds (e.g., NIST) and their retention times with those of known standards.

^1H NMR spectroscopy is used to confirm the chemical structure of **4-Nitrostyrene**.

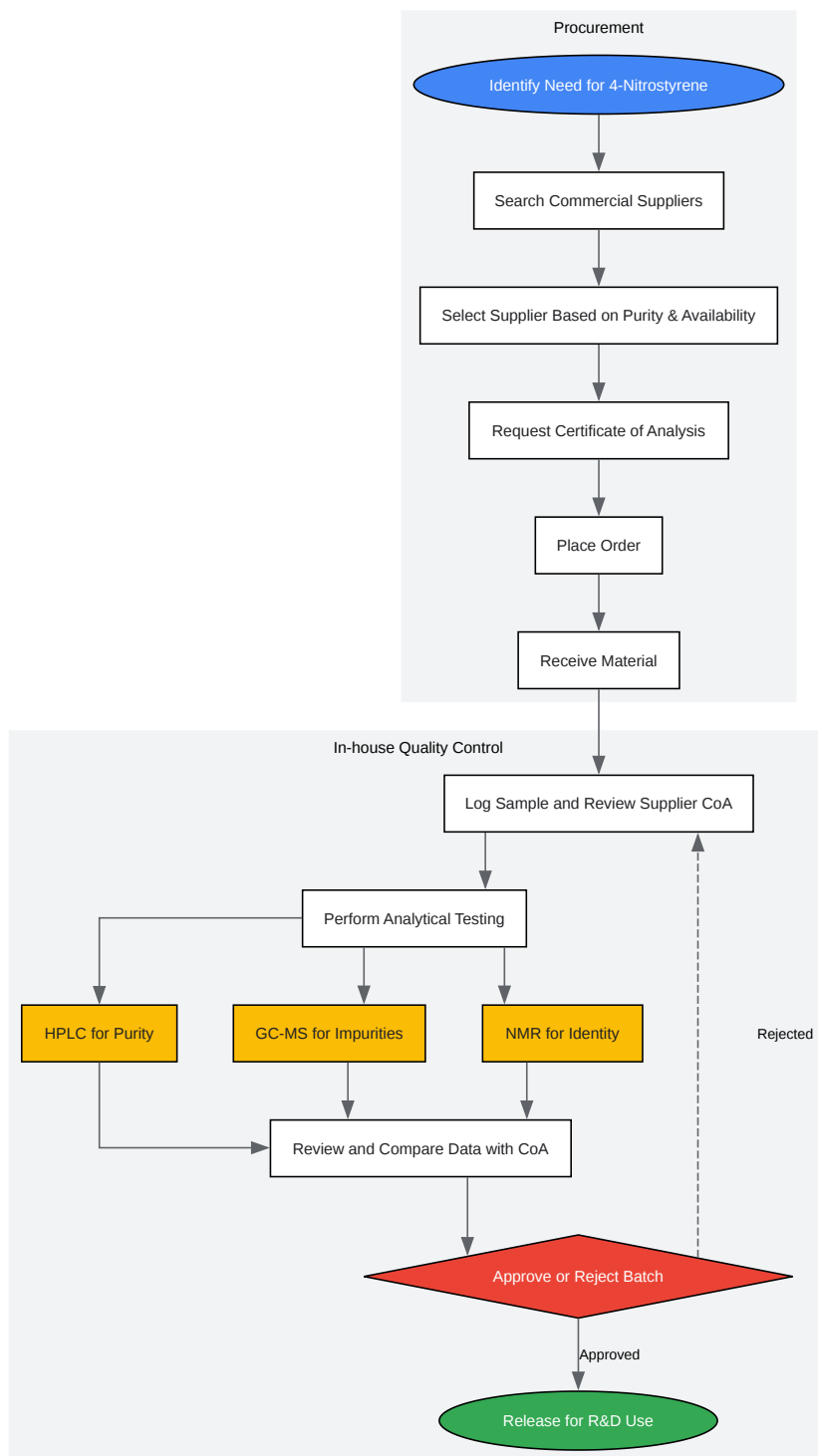
- **Solvent:** Deuterated chloroform (CDCl_3) is a common solvent.
- **Typical ^1H NMR Spectral Data (CDCl_3):** The spectrum should be consistent with the structure of **4-nitrostyrene**. The expected chemical shifts (δ) and coupling patterns are approximately:
 - **Aromatic protons:** Two doublets in the range of δ 7.4-8.3 ppm.

- Vinylic protons: Three signals corresponding to the $-\text{CH}=\text{CH}_2$ group, typically observed as a doublet of doublets for the proton attached to the same carbon as the phenyl ring, and two doublets for the terminal methylene protons. These signals usually appear in the range of δ 5.5-7.0 ppm.^[4]

Workflow for Procurement and Quality Verification

The following diagram illustrates a typical workflow for a researcher procuring and verifying the quality of **4-Nitrostyrene** for use in a drug development context.

Procurement and Quality Verification Workflow for 4-Nitrostyrene

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Caption: A flowchart outlining the process from identifying the need for **4-Nitrostyrene** to its final release for research use, emphasizing the quality control checkpoints.

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